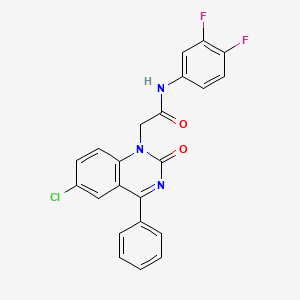
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-difluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H14ClF2N3O2 and its molecular weight is 425.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-difluorophenyl)acetamide is a member of the quinazoline family, which is renowned for its diverse biological activities, particularly in medicinal chemistry. Quinazoline derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets, including kinases involved in cancer progression.
Chemical Structure and Properties
The chemical structure of this compound features several key components:
- Quinazoline Core : This fused ring system contributes to the compound's biological activity.
- Chloro Group : Enhances lipophilicity and may influence receptor interactions.
- Oxo Group : Potentially involved in hydrogen bonding with biological targets.
- Acetamide Moiety : Facilitates interaction with various enzymes and receptors.
Anticancer Properties
Quinazoline derivatives are primarily investigated for their anticancer properties. The target compound has shown promise in inhibiting various cancer cell lines through mechanisms such as:
- Kinase Inhibition : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. For instance, compounds similar to the target have demonstrated significant inhibition of EGFR (Epidermal Growth Factor Receptor), a common target in cancer therapies .
- Cytotoxicity : In vitro studies have indicated that quinazoline derivatives exhibit cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The specific IC50 values for these activities vary by compound but indicate potent activity at low concentrations .
Other Biological Activities
In addition to anticancer effects, quinazoline derivatives have been reported to possess:
- Anti-inflammatory Activity : Some studies suggest that quinazoline compounds can inhibit TNF-alpha production, a key mediator in inflammatory responses .
- Antiviral Activity : Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms .
Research Findings and Case Studies
Several studies have explored the biological activity of quinazoline derivatives similar to the target compound. Key findings include:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Das et al. (2021) | N-(benzo[d]thiazol-2-yl)-6-bromoquinazolin | EGFR Inhibition | 0.096 μM |
| Recent Advances (2021) | 6-fluoroquinazoline derivatives | Anti-cancer (MCF7) | 2.49 μM |
| BenchChem Study (2024) | Various quinazoline derivatives | Cytotoxicity against A549 | Varies |
These studies highlight the diverse applications of quinazoline derivatives in targeting specific molecular pathways associated with cancer and other diseases.
The mechanism of action for this compound likely involves:
- Binding to Kinases : The compound may bind to the ATP-binding site of kinases, inhibiting their activity and thus blocking downstream signaling pathways that promote tumor growth.
- Induction of Apoptosis : By disrupting critical signaling pathways, these compounds can induce apoptosis in cancer cells.
属性
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N3O2/c23-14-6-9-19-16(10-14)21(13-4-2-1-3-5-13)27-22(30)28(19)12-20(29)26-15-7-8-17(24)18(25)11-15/h1-11H,12H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWUWIKVTKNWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














